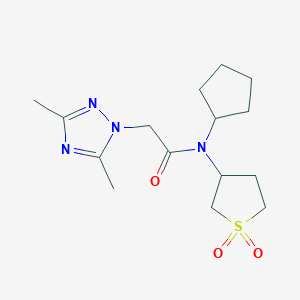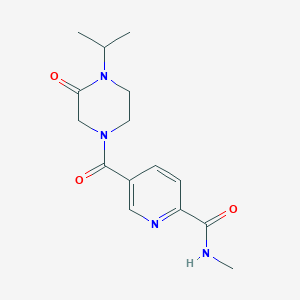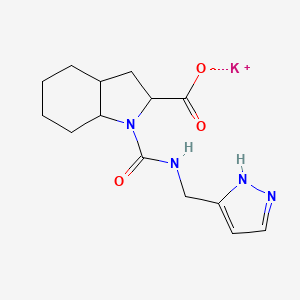
N-(3-bromopyridin-4-yl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromopyridin-4-yl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide is a complex organic compound that features a bromopyridine moiety, a thiazole ring, and a piperidine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromopyridin-4-yl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Bromopyridine Intermediate: The starting material, 3-bromopyridine, is synthesized through bromination of pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Thiazole Ring Formation: The thiazole ring is formed by reacting a suitable thioamide with an α-haloketone or α-haloester under basic conditions.
Piperidine Carboxamide Formation: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a carboxylic acid derivative (such as an acid chloride or ester) to form the carboxamide linkage.
Coupling Reactions: The final step involves coupling the bromopyridine intermediate with the thiazole-piperidine carboxamide intermediate using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromopyridin-4-yl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives where the bromine atom is replaced by other functional groups.
Scientific Research Applications
N-(3-bromopyridin-4-yl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biology: The compound is used in biochemical assays to study its interaction with biological macromolecules.
Pharmaceuticals: It is explored as a lead compound for developing new therapeutic agents.
Material Science: The compound’s unique structure makes it a candidate for developing novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-bromopyridin-4-yl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The bromopyridine and thiazole rings may facilitate binding to active sites, while the piperidine carboxamide group can enhance solubility and bioavailability. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloropyridin-4-yl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide
- N-(3-fluoropyridin-4-yl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide
- N-(3-iodopyridin-4-yl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide
Uniqueness
N-(3-bromopyridin-4-yl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a distinct candidate for various applications.
Properties
IUPAC Name |
N-(3-bromopyridin-4-yl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4OS/c15-11-9-16-4-1-12(11)18-14(20)19-6-2-10(3-7-19)13-17-5-8-21-13/h1,4-5,8-10H,2-3,6-7H2,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLGGGFIMRGLNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC=CS2)C(=O)NC3=C(C=NC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Benzyl-3-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-1-methylurea](/img/structure/B6966672.png)
![4-(cyclobutylmethyl)-N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]morpholine-3-carboxamide](/img/structure/B6966673.png)
![potassium;2-[2-methylpropyl(1H-pyrazol-5-ylmethylcarbamoyl)amino]acetate](/img/structure/B6966678.png)
![2,5-dichloro-N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]thiophene-3-sulfonamide](/img/structure/B6966685.png)
![N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-3-(2-methylpropyl)morpholine-4-carboxamide](/img/structure/B6966688.png)
![3-(4-methoxyphenyl)-1'-(3-methylcyclohexyl)spiro[1H-quinazoline-2,4'-piperidine]-4-one](/img/structure/B6966691.png)
![Potassium;1-(1,4-dioxaspiro[4.5]decan-8-ylcarbamoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate](/img/structure/B6966696.png)
![N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B6966703.png)
![Potassium;2-[3-(4-methoxyphenyl)butylcarbamoylamino]acetate](/img/structure/B6966714.png)
![potassium;(2R)-2-[3-(4-methoxyphenyl)butylcarbamoylamino]propanoate](/img/structure/B6966718.png)
![1-(5-fluoropyridin-3-yl)-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]ethanamine](/img/structure/B6966728.png)
